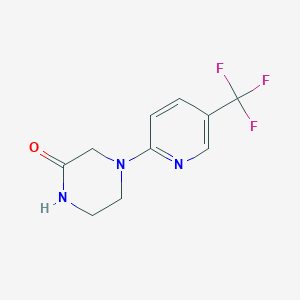

4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3O/c11-10(12,13)7-1-2-8(15-5-7)16-4-3-14-9(17)6-16/h1-2,5H,3-4,6H2,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXAJWSULIVPCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one typically involves the reaction of 5-(trifluoromethyl)pyridine-2-amine with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.

Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Key Findings:

- Lipophilicity : The trifluoromethyl group increases LogP, but appended polar groups (e.g., pyrimidine-diamine in 2085690-19-1) reduce solubility .

- Target Selectivity : MK45’s 3-chloro-pyridine substitution enhances dopamine D3 receptor selectivity over 5-HT₂A, while MK42’s thiophene chain improves serotonin receptor binding .

Patent and Exclusivity Considerations

- Patent Exclusions: Compounds like tert-butyl 4-(5-{[5-(trifluoromethyl)pyridin-2-yl]ethynyl}pyridin-2-yl)piperazine-1-carboxylate are excluded from patents due to prior art, highlighting the importance of ethynyl or sulfonyl modifications for novelty .

- Biopharmacule Catalog : Derivatives such as 5-(4-methylpiperazin-1-yl)-indan-1-one demonstrate the commercial viability of piperazine-2-one analogs in drug discovery .

Biological Activity

4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound is characterized by a piperazine ring substituted with a pyridine moiety containing a trifluoromethyl group. The synthesis typically involves multi-step organic reactions, including the formation of the piperazine ring through cyclization of 1,2-diamine derivatives and subsequent substitutions to introduce the trifluoromethyl-pyridine group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of this compound show selective antimicrobial activity against Chlamydia trachomatis, a common sexually transmitted infection. In vitro studies demonstrated that certain analogues could impair the growth of C. trachomatis without affecting host cell viability, suggesting a potential for developing selective antichlamydial drugs .

Antitumor Properties

Studies have highlighted the antiproliferative effects of piperazine-based compounds. For instance, derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism appears to involve inhibition of key cellular pathways related to cell proliferation and survival .

The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, which may lead to modulation of various signaling pathways. This includes interaction with specific receptors or enzymes involved in disease processes, particularly in cancer and infectious diseases .

Case Studies and Research Findings

Q & A

Q. How can researchers validate target engagement in complex biological systems?

- Methodological Answer : Use photoaffinity labeling with radiolabeled (e.g., ¹⁴C) or fluorescent probes. For neuroleptic targets, perform autoradiography on brain slices after administering tritiated derivatives . Confirm specificity via competitive binding assays with unlabeled compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.